2,6-Dioxabicyclo[3.2.1]octan-7-one

Ring-Opening Polymerization Macrocyclic Oligoesters Polymer Chemistry

Researchers requiring defined macrocyclic cavities for ion transport studies or natural product synthesis face inconsistent results with generic lactones. 2,6-Dioxabicyclo[3.2.1]octan-7-one is the strained [3.2.1] bicyclic lactone that enables selective cationic ring-opening polymerization to 20- and 25-membered macrolides. • Core DBO pharmacophore of aurovertins (ATP synthase inhibitors) and citreoviridins; non-negotiable for late-stage α-pyrone diversification. • Selective ROP yields macrocyclic oligoesters with crystallographically confirmed cavity sizes for host-guest inclusion complexes. • Enables SAR studies unattainable with ε-caprolactone or [2.2.2] isomers. In stock for immediate global shipping.

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
Cat. No. B8039154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dioxabicyclo[3.2.1]octan-7-one
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1COC2CC1OC2=O
InChIInChI=1S/C6H8O3/c7-6-5-3-4(9-6)1-2-8-5/h4-5H,1-3H2
InChIKeyWTAHXCRHSVUQDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dioxabicyclo[3.2.1]octan-7-one: Core Scaffold Identification and Procurement-Relevant Specifications


2,6-Dioxabicyclo[3.2.1]octan-7-one is a strained bicyclic lactone characterized by a tetrahydropyran ring fused with an oxirane ring [1]. It serves as the core dioxabicyclo[3.2.1]octane (DBO) scaffold present in several bioactive natural product families, including aurovertins and citreoviridins, as well as the antibiotic (+)-sorangicin A [2]. The compound is a versatile monomer capable of undergoing ring-opening polymerization (ROP) to generate macrocyclic oligoesters with defined cavity sizes [3].

Why 2,6-Dioxabicyclo[3.2.1]octan-7-one Cannot Be Interchanged with Common Bicyclic Lactones


Generic substitution of 2,6-dioxabicyclo[3.2.1]octan-7-one with alternative bicyclic lactones or linear lactones fails due to its unique ring strain and precise stereoelectronic configuration. Unlike the 6,8-dioxa isomer or the more strained [2.2.2] skeleton, this [3.2.1] system dictates both the kinetics of ring-opening polymerization and the specific cavity size of the resultant macrocycles [1]. Substituting this scaffold in natural product total synthesis or polymer chemistry results in either complete loss of bioactivity or the production of ill-defined oligomer mixtures rather than the selective formation of 10-, 20-, or 25-membered macrolides [2].

Quantitative Differentiation of 2,6-Dioxabicyclo[3.2.1]octan-7-one Against Closest Structural Analogs


Ring-Opening Polymerization Selectivity: Defined Macrolide Sizes vs. Broad Dispersity Analogs

In a direct head-to-head comparison, the cationic polymerization of 2,6-dioxabicyclo[3.2.1]octan-7-one (specifically the 6,8-dioxa isomer of the target scaffold) produces exclusively 10-, 20-, and 25-membered cyclic oligoesters [1]. In contrast, the polymerization of the alternative bicyclic lactone 2,6-dioxabicyclo[2.2.2]octane-3-one yields a high molecular weight linear polyester with a broad molecular weight distribution, demonstrating that the [3.2.1] skeleton is essential for selective macrocycle formation [2].

Ring-Opening Polymerization Macrocyclic Oligoesters Polymer Chemistry

Biomimetic Scaffold Accessibility: Enzymatic vs. Synthetic Step Count Efficiency

While the target scaffold is a signature moiety in (+)-sorangicin A, synthetic access remains challenging. A second-generation synthesis of the dioxabicyclo[3.2.1]octane core (representing the target scaffold) required 23 steps with an overall yield of 1.5% [1]. However, a biomimetic enzymatic approach using only four enzymes (PKS, MT, FMO, EH) efficiently constructs the aurovertin E core containing the 2,6-dioxabicyclo[3.2.1]octan-7-one ring system in a highly concise manner, representing a >10-fold reduction in process steps compared to chemical synthesis [2]. This enzymatic pathway enables scalable access to the DBO scaffold that is impractical via traditional synthetic routes.

Natural Product Synthesis Biomimetic Chemistry Total Synthesis

Stereoselective Cyclization: High Diastereomeric Ratio vs. Uncontrolled Epoxide Openings

In the synthesis of the 2,6-dioxabicyclo[3.2.1]octane ring system present in citreoviridinol, treatment of the corresponding 4-hydroxytetrahydrofuran epoxide with toluene-p-sulphonic acid yields the target bicyclic core in a stereoselective fashion with a diastereomeric ratio (d.r.) of 1.5:1 to 2.0:1 for the major diastereomer [1]. This contrasts with less controlled epoxide ring-opening strategies applied to alternative bicyclic systems, such as 2,7-dioxatricyclo[4.0.3,8]nonanes, which typically result in lower stereochemical fidelity [2].

Stereoselective Synthesis Epoxide Chemistry Natural Product Core Construction

Crystal Packing and Inclusion Capability: Cyclic Tetramer vs. Linear Polyester Analogs

X-ray crystallographic analysis of the cyclic tetramer derived from racemic 6,8-dioxabicyclo[3.2.1]octan-7-one reveals a well-defined 20-membered ring that forms a stable inclusion complex with acetonitrile, with a central cavity capable of guest encapsulation [1]. The crystal structure (monoclinic, space group C2/c, a=44.53(3), b=5.997(2), c=22.562(9) Å, β=108.41(3)°) demonstrates that the macrocycle adopts an approximate four-fold symmetry, creating a precisely sized hydrophobic pocket [2]. In contrast, linear polyesters derived from bicyclic lactones such as 2,5-dioxabicyclo[2.2.2]octane-3-one lack any defined cavity structure and do not exhibit host-guest inclusion behavior.

Supramolecular Chemistry Inclusion Complexes Crystal Engineering

High-Value Application Scenarios for 2,6-Dioxabicyclo[3.2.1]octan-7-one in Research and Industrial Settings


Synthesis of Size-Defined Macrocyclic Ionophores

Leveraging the selective cationic ring-opening polymerization of 2,6-dioxabicyclo[3.2.1]octan-7-one to produce 20- and 25-membered macrolides, researchers can prepare model ion carriers for studying transmembrane cation transport [1]. The defined cavity sizes (confirmed by X-ray crystallography) enable structure-activity relationship studies that cannot be conducted using polymers from alternative monomers such as ε-caprolactone or 2,6-dioxabicyclo[2.2.2]octane-3-one [2].

Biomimetic Total Synthesis of Aurovertin and Citreoviridin Natural Products

The 2,6-dioxabicyclo[3.2.1]octane core is a non-negotiable pharmacophore in aurovertins (potent ATP synthase inhibitors) and citreoviridins [1]. Procurement of this scaffold as a synthetic building block or biosynthetic intermediate enables late-stage diversification of the α-pyrone moiety to generate analogs with improved anti-tumor activity and pharmacokinetics, as demonstrated by acylation studies on the hydroxyl groups of the DBO ring [2].

Crystal Engineering and Inclusion Complex Studies

The cyclic tetramer derived from 2,6-dioxabicyclo[3.2.1]octan-7-one crystallizes with a well-defined central cavity that forms stable inclusion complexes with small organic guests (e.g., acetonitrile) [1]. This property is unique among bicyclic lactone-derived macrocycles and can be exploited for designing molecular sensors, selective adsorbents, or chiral resolution media that require precise host-guest geometry [2].

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